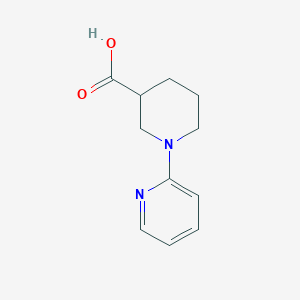

1-(Pyridin-2-yl)piperidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

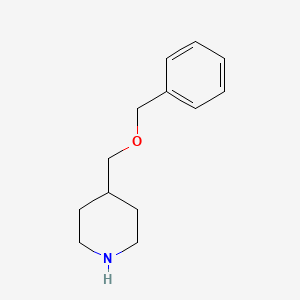

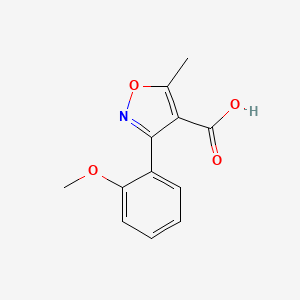

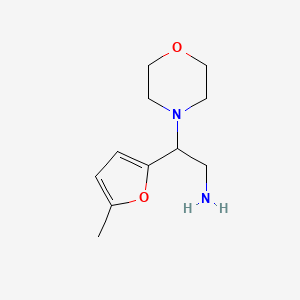

The compound "1-(Pyridin-2-yl)piperidine-3-carboxylic acid" is a nitrogenous organic molecule that features both a pyridine and a piperidine ring. This structure is of interest due to its potential pharmacological properties and its utility as a building block in organic synthesis. The pyridine ring is a basic heterocyclic aromatic ring, and the piperidine ring is a saturated six-membered ring containing one nitrogen atom. The carboxylic acid functional group adds to the compound's reactivity and increases its solubility in water .

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. One approach involves a one-pot cascade synthesis using biocatalytic cascades involving carboxylic acid reductase (CAR), ω-transaminase (ω-TA), and imine reductase (IRED) enzymes. This method allows for the generation of chiral mono- and disubstituted piperidines from keto acids or keto aldehydes with high conversion and stereoselectivity . Another method includes the oxidative decarboxylation-β-iodination of amino acids, which introduces iodine at the 3-position of the piperidine ring, allowing for further functionalization .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex and varies depending on the substituents and the stereochemistry of the molecule. For instance, a diastereomeric complex of piperidine-3-carboxylic acid with tartaric acid has been studied, revealing that the piperidinium rings adopt a chair conformation with the carboxyl group in the equatorial position . Additionally, the coordination of piperidine derivatives with metals can lead to various coordination polymers with different dimensionalities .

Chemical Reactions Analysis

Piperidine derivatives can participate in a range of chemical reactions. They can form stable hydrogen-bonded complexes with other molecules, such as 2,6-dichloro-4-nitrophenol, which can aggregate into centrosymmetric cyclic dimers and larger cyclamers . Piperidine derivatives can also be used to prepare macrocycles with selective affinities towards specific cations like sodium and potassium .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the presence of a carboxylic acid group increases the compound's solubility in water and allows for the formation of salts and zwitterions. The compound's spectroscopic properties, such as IR and NMR, can be used to confirm its structure . Computational studies, including density functional theory (DFT) calculations, can provide insights into the electronic properties and potential reactivity of the compound .

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Biological Activity

Compounds containing pyridine and piperidine rings, such as 1-(Pyridin-2-yl)piperidine-3-carboxylic acid, have been extensively studied for their coordination chemistry and biological activity. For example, research on 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes has shown that these ligands form complex compounds with various metals, exhibiting diverse properties such as spectroscopic characteristics, structures, magnetic properties, and even biological and electrochemical activities (Boča, Jameson, & Linert, 2011).

Central Nervous System (CNS) Acting Drugs

Heterocycles with heteroatoms like nitrogen, which are prevalent in compounds like 1-(Pyridin-2-yl)piperidine-3-carboxylic acid, form the largest class of organic compounds with CNS activity. These structures can serve as lead molecules for synthesizing compounds with potential CNS effects, ranging from treating depression to preventing convulsions (Saganuwan, 2017).

Influence of Metals on Biological Ligands

The interaction of metal ions with biologically important ligands, including carboxylic acids and pyridine derivatives, has been studied to understand the perturbation of the electronic system of these molecules. Such research is crucial for comprehending how these compounds interact with biological targets, predicting reactivity, and the stability of complex compounds (Lewandowski, Kalinowska, & Lewandowska, 2005).

Medicinal and Chemosensing Applications

Pyridine derivatives are notable for their wide range of biological activities, including antifungal, antibacterial, and anticancer properties. Furthermore, they show high affinity for various ions and can serve as effective chemosensors for determining different species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

Zukünftige Richtungen

The future directions in the research and application of “1-(Pyridin-2-yl)piperidine-3-carboxylic acid” and its derivatives could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, the discovery and biological evaluation of potential drugs containing the piperidine moiety could be a promising area of research .

Eigenschaften

IUPAC Name |

1-pyridin-2-ylpiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)9-4-3-7-13(8-9)10-5-1-2-6-12-10/h1-2,5-6,9H,3-4,7-8H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQCXIGVFAOJNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=CC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424446 |

Source

|

| Record name | 1-(Pyridin-2-yl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-2-yl)piperidine-3-carboxylic acid | |

CAS RN |

876718-04-6 |

Source

|

| Record name | 1-(Pyridin-2-yl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1308949.png)

![(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1308967.png)